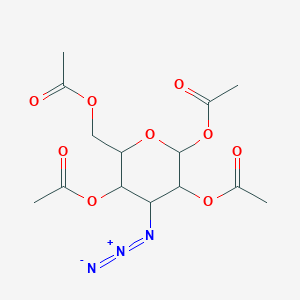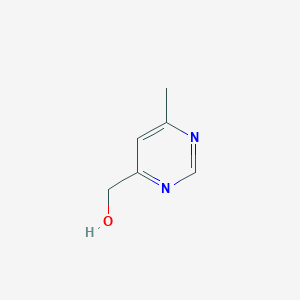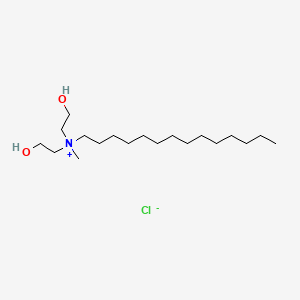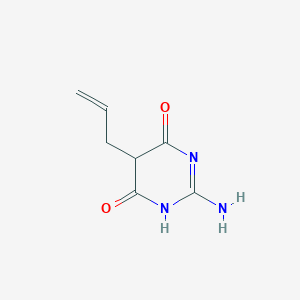![molecular formula C7H5N3O2 B1321360 Ácido 1H-pirazolo[3,4-b]piridina-5-carboxílico CAS No. 952182-02-4](/img/structure/B1321360.png)
Ácido 1H-pirazolo[3,4-b]piridina-5-carboxílico
Descripción general
Descripción
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de compuestos heterocíclicos
Ácido 1H-pirazolo[3,4-b]piridina-5-carboxílico: sirve como precursor clave en la síntesis de compuestos heterocíclicos. Estos compuestos son estructuralmente diversos y tienen aplicaciones significativas en la química medicinal debido a sus actividades biológicas . La versatilidad de este compuesto permite la creación de una amplia gama de derivados, cada uno con potencial como agente terapéutico.
Investigación biomédica
En la investigación biomédica, los derivados del ácido 1H-pirazolo[3,4-b]piridina-5-carboxílico se han explorado por sus propiedades farmacológicas. Exhiben una gama de actividades, incluidos efectos antiinflamatorios, analgésicos y antipiréticos. Esto los hace valiosos para el desarrollo de nuevos medicamentos .
Agentes antivirales
Algunos derivados del ácido 1H-pirazolo[3,4-b]piridina-5-carboxílico han mostrado promesa como agentes antivirales. Se ha llevado a cabo investigación sobre su eficacia contra varios virus, incluido el virus de la vacuna, que es miembro de la familia de los poxvirus . Esta aplicación es particularmente relevante en el contexto de las enfermedades virales emergentes.
Oncología
Los derivados del compuesto se están estudiando por su posible uso en oncología. Se ha encontrado que exhiben propiedades anticancerígenas al dirigirse a vías específicas involucradas en la proliferación y supervivencia de las células cancerosas . Esta investigación es crucial para el desarrollo de terapias contra el cáncer dirigidas.
Trastornos neurológicos
La investigación sobre las aplicaciones neurológicas de los derivados del ácido 1H-pirazolo[3,4-b]piridina-5-carboxílico incluye la exploración de sus efectos neuroprotectores. Estos compuestos pueden ofrecer beneficios terapéuticos para enfermedades neurodegenerativas como el Alzheimer y el Parkinson al modular las vías biológicas relevantes .
Enfermedades cardiovasculares
Los derivados del ácido 1H-pirazolo[3,4-b]piridina-5-carboxílico también se están investigando por sus aplicaciones cardiovasculares. Han mostrado potencial en el tratamiento de afecciones como la hipertensión y la insuficiencia cardíaca al afectar la vasodilatación y la contractilidad cardíaca .
Trastornos metabólicos
En el campo de los trastornos metabólicos, estos derivados se están estudiando por su papel en la regulación de las vías metabólicas. Pueden tener aplicaciones en el tratamiento de enfermedades como la diabetes y la obesidad al influir en el metabolismo de la glucosa y los lípidos .
Aplicaciones antiinflamatorias
Por último, las propiedades antiinflamatorias de los derivados del ácido 1H-pirazolo[3,4-b]piridina-5-carboxílico los convierten en candidatos para el tratamiento de enfermedades inflamatorias crónicas. Podrían usarse potencialmente en el tratamiento de afecciones como la artritis reumatoide y la enfermedad inflamatoria intestinal .
Análisis Bioquímico
Biochemical Properties
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways and cellular processes. Additionally, 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid can bind to specific receptors, modulating their activity and leading to downstream effects on gene expression and cellular metabolism .
Cellular Effects
The effects of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Moreover, 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid can alter the expression of genes involved in various cellular processes, thereby affecting the overall function and behavior of cells .
Molecular Mechanism
At the molecular level, 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, this compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and subsequent catalysis . Additionally, 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . Long-term exposure to 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis . These temporal effects are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid.
Metabolic Pathways
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid is involved in various metabolic pathways. It can be metabolized by specific enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound. Additionally, 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid can affect metabolic flux and metabolite levels, impacting cellular metabolism and function .
Transport and Distribution
The transport and distribution of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. Understanding the transport and distribution mechanisms is essential for optimizing the therapeutic potential of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid.
Subcellular Localization
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid exhibits specific subcellular localization, which can influence its activity and function . This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid is crucial for understanding its mechanism of action and optimizing its therapeutic applications.
Propiedades
IUPAC Name |
1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-4-3-9-10-6(4)8-2-5/h1-3H,(H,11,12)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCBQOFOFJGWGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=NC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20613277 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20613277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-02-4 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20613277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological targets of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives?
A1: Research indicates that these compounds display affinity for various targets, notably adenosine receptors (A1 and A2A) [, ] and specific binding sites on the GABAA receptor complex, including the benzodiazepine, GABA, and picrotoxinin binding sites [, ].
Q2: How do these compounds interact with GABAA receptors, and what are the downstream effects?
A2: While the exact mechanisms are still under investigation, studies suggest that some derivatives enhance [3H]diazepam binding allosterically, potentially through interactions with the GABA binding site or a subdomain thereof []. Conversely, some exhibit competitive inhibition of the benzodiazepine antagonist [3H]Ro 15-1788, indicating direct binding to the benzodiazepine site []. Furthermore, inhibition of the picrotoxinin-channel site by some derivatives is theorized to occur through allosteric modulation via the GABA site or by direct competition at the channel site []. These interactions can influence neuronal excitability and potentially contribute to anxiolytic and anticonvulsant effects.
Q3: Can you elaborate on the structure-activity relationships (SAR) observed for 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives, specifically concerning adenosine receptors and GABAA receptors?
A3: Modifications to the basic 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid scaffold significantly influence receptor affinity and selectivity. For instance, while many derivatives exhibit lower affinity for A2A adenosine receptors compared to Cartazolate, their affinity for A1 receptors remains relatively unchanged []. Regarding GABAA receptors, structural alterations impact the compounds' ability to enhance or inhibit the binding of various ligands, suggesting that specific structural features are crucial for interactions with different binding sites within the receptor complex [].
Q4: Tracazolate is a notable example within this class of compounds. What is its mechanism of action, and how does it differ from benzodiazepines?
A4: Tracazolate demonstrates anxiolytic and anticonvulsant effects []. Unlike benzodiazepines, which directly bind to the benzodiazepine site, Tracazolate enhances the binding of [3H]-benzodiazepines to their binding sites in the brain []. Interestingly, benzodiazepine antagonists do not significantly alter Tracazolate's anticonflict activity, further distinguishing its mechanism from classic benzodiazepines [].
Q5: What metabolic pathways are involved in the breakdown of Tracazolate in rats and dogs?
A5: Tracazolate undergoes extensive metabolism, primarily in the liver [, ]. The key metabolic pathways identified include de-esterification to the 5-carboxylic acid, N-deethylation of the pyrazole ring, oxidation at the gamma-position of the n-butylamino side chain, oxidation of the terminal carbon of the n-butylamino side chain, loss of the n-butylamino group, and hydroxylation of the 6-methyl group followed by condensation with the 5-carboxylic acid to form gamma-lactones [, ].
Q6: What is the significance of identifying and characterizing Tracazolate metabolites in different tissues?
A6: Characterizing the metabolites provides insights into the drug's distribution, metabolism, and potential for active metabolites []. For instance, the presence of Tracazolate and its metabolites in the brain suggests they can cross the blood-brain barrier [], a critical factor for its central nervous system activity. The identification of a less polar metabolite, 1-vinyl Tracazolate, in fat tissues suggests potential accumulation and a role of fat tissue in the drug's pharmacokinetic profile [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,1'-Biphenyl]-4-carboxylic acid, 4'-[(2S)-2-methylbutyl]-, 4-[(2S)-2-methylbutyl]phenyl ester](/img/structure/B1321282.png)










![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)

